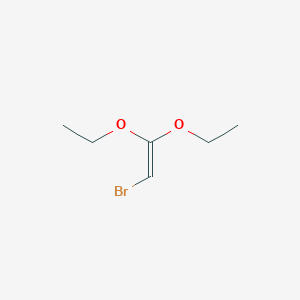2-Bromo-1,1-diethoxyethene
CAS No.: 42520-11-6
Cat. No.: VC18531904
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 42520-11-6 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | 2-bromo-1,1-diethoxyethene |
| Standard InChI | InChI=1S/C6H11BrO2/c1-3-8-6(5-7)9-4-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | YLLVBVCUIFAFMS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=CBr)OCC |
Chemical Identity and Structural Properties
Nomenclature and Molecular Structure
2-Bromo-1,1-diethoxyethane, systematically named 1-bromo-2,2-diethoxyethane, belongs to the bromoalkane family. Common synonyms include bromoacetaldehyde diethyl acetal and diethyl bromoacetal . Its structure features a central ethane backbone with a bromine atom at the second carbon and two ethoxy groups at the first carbon (Figure 1). The InChIKey LILXDMFJXYAKMK-UHFFFAOYSA-N uniquely identifies its stereochemistry .
Molecular Formula:
Molecular Weight: 197.07 g/mol
CAS Registry Number: 2032-35-1 .
Physical and Chemical Properties
The compound is a colorless to light yellow liquid, turning dark upon storage due to decomposition . Key physical properties include:
The compound is immiscible with water, necessitating anhydrous conditions during reactions . Its reactivity is influenced by the electron-withdrawing bromine atom, which enhances susceptibility to nucleophilic attack .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves bromination of diethyl acetal (acetaldehyde diethyl acetal) using elemental bromine. A representative procedure from patent CN104672068A outlines:
-
Reactants: Diethyl acetal (118.0 g, 1.0 mol), calcium carbonate (55 g, 0.55 mol), bromine (55 mL, 1.0 mol).
-
Conditions: Bromine is added dropwise at 5–10°C over 30–45 minutes, followed by 24-hour maturation.
-
Workup: Steam distillation separates the product, which is dried over and vacuum-distilled (b.p. 48–49°C at 3 mmHg) .
This method yields 31–42% pure product, though stabilization with is required to mitigate decomposition .
Industrial Optimization
Large-scale production employs continuous bromine addition to enhance efficiency. Key modifications include:
-
Solvent Use: Acetic acid as a reaction medium to control exothermicity.
-
Stabilizers: Potassium carbonate (0.1–1.0 wt%) to prolong shelf life.
-
Purity Controls: Distillation under reduced pressure to achieve >98% purity, critical for pharmaceutical applications .
Reactivity and Mechanistic Pathways
Nucleophilic Substitution Reactions
The bromine atom in 2-bromo-1,1-diethoxyethane is highly electrophilic, facilitating reactions with nucleophiles (e.g., amines, thiols). For example:
This reactivity is exploited to synthesize heterocycles and sulfonamides, intermediates in antibiotic production .
Elimination Reactions
Under basic conditions (e.g., ), the compound undergoes dehydrohalogenation to form vinylethyl ethers:
Such eliminations are pivotal in synthesizing α,β-unsaturated carbonyl compounds .
Pharmaceutical and Industrial Applications
Antibiotic Synthesis
2-Bromo-1,1-diethoxyethane is a key precursor in macrolide antibiotics:
-
Erythromycin: The bromoacetal intermediate introduces side chains critical for bacterial ribosome binding .
-
Cephalosporins: Serves as a β-lactam sidechain modifier, enhancing pharmacokinetic profiles .
Specialty Chemical Production
The compound’s utility extends to:
-
Antihistamines: Chlorpheniramine synthesis via thioether formation .
-
Agrochemicals: Herbicide intermediates through nucleophilic aryl substitutions.
Industrial and Economic Relevance
Global demand for 2-bromo-1,1-diethoxyethane is driven by pharmaceutical sectors, with an estimated annual production of 500–700 metric tons. Major producers include EvitaChem and specialty chemical firms in China and India . Cost fluctuates between $120–150/kg, influenced by bromine market dynamics .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume